molecular formula C10H12ClN5O4 B7795905 2-Amino-6-chloropurine riboside CAS No. 34793-10-7

2-Amino-6-chloropurine riboside

Cat. No.: B7795905
CAS No.: 34793-10-7
M. Wt: 301.69 g/mol
InChI Key: TXWHPSZYRUHEGT-UHFFFAOYSA-N
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Description

2-Amino-6-chloropurine riboside is a useful research compound. Its molecular formula is C10H12ClN5O4 and its molecular weight is 301.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytostatic Activity in Cancer Research :

    • Synthesized derivatives of 2-amino-6-chloropurine riboside showed significant cytostatic activity in various cancer cell lines, demonstrating potential as chemotherapeutic agents. The Suzuki-Miyaura reaction led to the development of substituted phenylpurine ribonucleosides with promising activities against CCRF-CEM, HeLa, and L1210 cell lines (Hocek et al., 2000).
  • Enzymatic Synthesis and Phosphorolysis :

    • Aeromonas hydrophila's purine nucleoside phosphorylase has been used for the synthesis of various 6-substituted purine-9-ribosides, including 2-amino-6-chloropurine-9-riboside. This process is crucial for preparing nucleoside analogues with potential therapeutic applications (Ubiali et al., 2012).
  • Synthesis of Antiviral Compounds :

    • Research has shown the synthesis of 6-Arylthio analogs of purine nucleosides using this compound as a key compound. These compounds have demonstrated effects against Hepatitis B Virus, highlighting its application in antiviral drug development (Torii et al., 2006).
  • Nucleoside Analog Synthesis :

    • This compound is used in creating nucleoside analogs with potential therapeutic applications. For example, it has been used to synthesize fluorescent substrates of xanthine oxidase and prodrugs of acyclovir (Kuśmierek et al., 1987).
  • Biosynthesis using Thermophilic Microorganisms :

    • The application of thermophilic microorganisms like Geobacillus stearothermophilus for obtaining 6-halogenated purine nucleosides, including this compound derivatives, demonstrates an eco-friendly and efficient method for synthesizing antiviral agents (Rivero et al., 2012).

Properties

IUPAC Name

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWHPSZYRUHEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942041
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34793-10-7, 2004-07-1
Record name NSC125627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608637
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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